molecular formula C11H8F6O4 B194603 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid CAS No. 35480-52-5

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid

Cat. No.: B194603
CAS No.: 35480-52-5
M. Wt: 318.17 g/mol
InChI Key: YPGYLCZBZKRYQJ-UHFFFAOYSA-N
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Description

2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid (CAS: 35480-52-5) is a fluorinated benzoic acid derivative with two trifluoroethoxy (–OCH₂CF₃) groups at the 2- and 5-positions of the aromatic ring. Its molecular formula is C₁₁H₈F₆O₄, and it has a molecular weight of 318.17 g/mol . This compound is a key intermediate in synthesizing the antiarrhythmic drug flecainide (Tambocor®), where it undergoes conversion to an acid chloride followed by amidation with 2-(aminomethyl)piperidine .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid can be synthesized through the reaction of 2,2,2-trifluoroethanol with 5-bromo-2-chlorobenzoic acid . The reaction typically involves the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid undergoes various chemical reactions, including:

    Substitution Reactions: The trifluoroethoxy groups can be substituted with other functional groups under appropriate conditions.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like tetrahydrofuran (THF).

    Esterification: Alcohols in the presence of acid catalysts like sulfuric acid (H2SO4) or p-toluenesulfonic acid (PTSA).

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

Major Products Formed

    Substitution: Various substituted benzoic acids depending on the substituent introduced.

    Esterification: Esters of this compound.

    Reduction: 2,5-bis(2,2,2-trifluoroethoxy)benzyl alcohol.

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a crucial intermediate in the synthesis of several pharmaceuticals, particularly those targeting inflammatory diseases. Its unique chemical properties enhance bioavailability, making it an attractive candidate for drug formulation. A notable example is its role in the synthesis of Flecainide, an anti-arrhythmic agent.

Case Study: Flecainide Synthesis

The synthesis of Flecainide from this compound involves several steps:

  • The compound is first transformed into 2,5-bis(2,2,2-trifluoroethoxy)acetophenone.
  • Subsequent reactions yield Flecainide through acetylation and further modifications.

The efficiency of this process highlights the compound's significance in pharmaceutical chemistry .

Polymer Chemistry

Enhancing Material Properties

In polymer chemistry, this compound is utilized to formulate specialty polymers that exhibit enhanced thermal stability and chemical resistance. These properties are particularly valuable in industries such as automotive and electronics.

Data Table: Polymer Properties

PropertyValue
Thermal StabilityHigh
Chemical ResistanceExcellent
Typical ApplicationsAutomotive coatings, Electronics

Fluorinated Compounds Research

Unique Material Characteristics

Research involving fluorinated compounds often focuses on their low surface energy and high chemical resistance. This compound plays a significant role in developing coatings and surface treatments that leverage these properties.

Case Study: Coatings Development

Studies have demonstrated that incorporating this compound into coating formulations results in surfaces that repel water and resist dirt accumulation. Such characteristics are essential for applications in various sectors including construction and automotive industries.

Environmental Science

Greener Chemistry Practices

In environmental science, this compound contributes to the development of environmentally friendly solvents and surfactants. These advancements aim to reduce the ecological footprint of chemical processes.

Impact Assessment

The use of this compound in formulating greener solvents has led to reduced volatile organic compounds (VOCs) emissions during industrial processes. This shift aligns with global sustainability goals aimed at minimizing environmental impact.

Analytical Chemistry

Reagent in Analytical Techniques

The compound serves as a reagent in various analytical techniques crucial for detecting and quantifying other substances. Its role is vital for quality control in manufacturing processes.

Application Examples

  • Used in chromatographic methods to separate complex mixtures.
  • Acts as a standard reference material for calibration purposes.

Mechanism of Action

The mechanism of action of 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid is primarily related to its ability to interact with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate biological membranes more effectively. This compound can form hydrogen bonds and other interactions with proteins and enzymes, potentially modulating their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Bis(trifluoroethoxy)benzoic Acid

Compound Substituent Positions Molecular Formula Key Applications Melting Point (°C) References
2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid 2,5-positions C₁₁H₈F₆O₄ Flecainide synthesis, heterocyclic derivatives 119–121
2,6-Di(2,2,2-trifluoroethoxy)benzoic acid 2,6-positions C₁₁H₈F₆O₄ Pharmaceutical impurity studies Not reported
3,4-Bis(2,2,2-trifluoroethoxy)benzoic acid 3,4-positions C₁₁H₈F₆O₄ Experimental intermediates Not reported

Key Differences :

  • Symmetry and Reactivity: The 2,5-isomer’s para-substitution pattern enhances synthetic utility in forming linear heterocycles (e.g., thiazolidinones), while 2,6- and 3,4-isomers may exhibit steric hindrance or reduced electronic activation .
  • Pharmacological Relevance : The 2,5-isomer’s role in flecainide synthesis is well-documented, whereas positional isomers are primarily studied as impurities or exploratory intermediates .

Ester Derivatives

Compound Structure Synthesis Method Applications References
2,2,2-Trifluoroethyl ester (CAS: 50778-57-9) Ester of 2,5-bis-TFE benzoic acid Esterification with trifluoroethanol Pharmaceutical intermediates, catalysts
Methyl ester (CAS: 35480-31-0) Methyl ester Reaction with thionyl chloride/methanol Precursor for hydrazides

Comparison :

  • Solubility: Ester derivatives exhibit higher organic solubility than the parent acid, facilitating reactions in non-polar solvents .
  • Stability : The trifluoroethyl ester’s electron-deficient structure may resist hydrolysis better than methyl esters under acidic conditions .

Bioactive Heterocyclic Derivatives

Compound Class Example Structure Synthesis Pathway Bioactivity References
1,3-Thiazolidin-4-ones N-[2-(Phenyl)-4-oxo-1,3-thiazolidin-3-yl]-2,5-bis-TFE benzamide Condensation of hydrazides with thioglycolic acid Antimicrobial, anticancer screening
1,3,4-Oxadiazoles 1-{5-[2,5-bis-TFE-phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone Cyclization of hydrazones with acetic anhydride Antiviral, anti-inflammatory potential

Key Observations :

  • Electron-Withdrawing Effects : The trifluoroethoxy groups enhance electrophilicity at the carbonyl group, promoting nucleophilic attacks in heterocycle formation .
  • Biological Performance: Derivatives with 2,5-bis-TFE moieties show improved metabolic stability compared to non-fluorinated analogs due to reduced oxidative metabolism .

Reactivity in Amidation Reactions

  • 2,5-Bis-TFE Benzoic Acid : Efficiently forms amides with amines (e.g., morpholinylethylamine, piperidine derivatives) using boric acid catalysis (0.1 equiv.), achieving moderate-to-high yields .
  • Non-Fluorinated Analogs: Require stronger catalysts (e.g., DCC, HATU) for amidation, indicating lower inherent reactivity .

Biological Activity

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is a fluorinated organic compound that has garnered interest for its potential biological activities. This article delves into the compound's mechanisms of action, biochemical properties, and its applications in medicinal chemistry, particularly focusing on its anti-cancer and anti-diabetic properties.

Chemical Structure and Properties

The chemical structure of this compound features two trifluoroethoxy groups attached to a benzoic acid backbone. This unique arrangement enhances its lipophilicity and may influence its interaction with biological targets.

Target Interactions

Research indicates that compounds similar to this compound interact with various proteins and enzymes in biological systems. The hydrophobic nature of the trifluoroethoxy groups likely facilitates these interactions through hydrophobic bonding.

Biochemical Pathways

The compound may influence several biochemical pathways. For instance, it has been observed to modulate cell signaling pathways and gene expression, which can lead to significant cellular effects .

Anti-Cancer Properties

A study evaluating the anti-cancer effects of derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The compounds exhibited IC50 values indicating effective inhibition of cell viability:

CompoundIC50 (µM)% Cell Death
5b10.1451.58
5d8.14150.12
5m10.4853.65

These results were further validated through colony formation assays and TUNEL assays that confirmed the induction of apoptosis in glioblastoma cells .

Anti-Diabetic Activity

In vivo studies using genetically modified Drosophila melanogaster models indicate that certain derivatives of this compound significantly lower glucose levels, suggesting potential applications in diabetes management. The compounds demonstrated improved efficacy compared to other tested agents .

Pharmacokinetics and Bioavailability

The molecular weight of 318.17 g/mol suggests that this compound may possess favorable bioavailability characteristics. Its structural features enhance solubility and absorption in biological systems .

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of 3,5-dihydroxybenzoic acid with trifluoroethanol under acidic conditions. This compound serves as a precursor for various derivatives that exhibit enhanced biological activities .

Case Studies

  • Anti-Cancer Efficacy : In a controlled laboratory setting, compounds derived from this compound were tested against glioblastoma cells. The results indicated significant DNA damage leading to apoptosis.
    "The presence of the bis trifluoro ethoxy group significantly enhances the cytotoxic effects against cancer cells" .
  • Diabetes Management : Research involving Drosophila models highlighted the potential of these compounds to regulate glucose levels effectively.
    "The compounds lowered glucose levels significantly in the tested model" .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, and what factors influence yield optimization?

  • Methodological Answer : The compound is synthesized via acyl chloride intermediates. A reported method involves reacting the benzoic acid with dichlorosulfoxide to form 2,5-bis(2,2,2-trifluoroethoxy)benzoyl chloride, followed by amination with piperidin-2-ylmethanamine. Key factors include reagent ratios (e.g., 1:1.8 molar ratio of acid to amine), solvent selection (THF for amination), and reaction time (2 hours for acyl chloride formation). Recrystallization in ethanol or isopropyl alcohol improves purity, achieving >99.7% purity via HPLC .

Q. How is the structure of this compound confirmed in synthetic chemistry?

  • Methodological Answer : Structural confirmation employs analytical techniques such as:

  • ¹H/¹³C NMR : To verify aromatic proton environments and trifluoroethoxy substituents.
  • HPLC : For purity assessment (>95% purity threshold).
  • Melting Point Analysis : Reported range of 119–121°C .
  • Mass Spectrometry (MS) : To confirm molecular weight (318.17 g/mol) .

Q. What role does this compound play in the synthesis of pharmaceuticals like Flecainide acetate?

  • Methodological Answer : It serves as a key intermediate in Flecainide synthesis. The benzoic acid is converted to its acyl chloride derivative, which reacts with piperidin-2-ylmethanamine to form the benzamide backbone of Flecainide. Neutralization with NaOH and salification with acetic acid yields the final product. Critical steps include controlling impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide through optimized reaction conditions .

Advanced Research Questions

Explain the mechanism of boric acid-catalyzed amide formation involving this compound.

  • Methodological Answer : Boric acid (0.1 eq.) activates the carboxylic acid by reducing electron density at the carbonyl group, facilitating nucleophilic attack by amines (e.g., 2-aminomethylpyridine). This Lewis acid catalysis stabilizes the tetrahedral intermediate, enabling moderate-to-high yields (60–80%) in amide coupling reactions. The trifluoroethoxy groups enhance electrophilicity, further promoting reactivity .

Q. How are process-related impurities identified and controlled during Flecainide acetate synthesis using this compound?

  • Methodological Answer : Impurities arise from incomplete reactions or side products (e.g., regioisomeric benzamides or unreacted intermediates). Control strategies include:

  • Chromatographic Monitoring : HPLC tracks impurity profiles (e.g., 1,4-bis(trifluoroethoxy)benzene derivatives).
  • Recrystallization : Ethanol/isopropyl alcohol recrystallization removes hydrophilic impurities.
  • Reagent Stoichiometry : Excess amine (1.8 eq.) ensures complete acylation .

Q. What computational methods predict the reactivity of this compound in drug design?

  • Methodological Answer : AutoDock4 and molecular dynamics simulations model interactions with biological targets (e.g., sodium ion channels for Flecainide). Docking studies assess binding affinities by simulating ligand-receptor flexibility, particularly for trifluoroethoxy groups, which influence lipophilicity and binding pocket compatibility .

Q. What analytical techniques ensure purity and assess degradation products of this compound?

  • Methodological Answer :

  • HPLC-DAD/MS : Quantifies purity (>99.7%) and identifies degradation products (e.g., hydrolyzed benzoic acid).
  • Thermogravimetric Analysis (TGA) : Evaluates thermal stability (decomposition >200°C).
  • ¹⁹F NMR : Monitors trifluoroethoxy group integrity under acidic/alkaline conditions .

Q. How do reaction parameters influence the regioselective synthesis of derivatives from this compound?

  • Methodological Answer : Regioselectivity in derivative synthesis (e.g., amides or esters) depends on:

  • Catalyst Choice : Boric acid favors ortho/para substitution due to steric and electronic effects.
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic attack at the carbonyl.
  • Temperature : Lower temperatures (0–25°C) minimize side reactions in trifluoroethoxy group retention .

Properties

IUPAC Name

2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F6O4/c12-10(13,14)4-20-6-1-2-8(7(3-6)9(18)19)21-5-11(15,16)17/h1-3H,4-5H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPGYLCZBZKRYQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(F)(F)F)C(=O)O)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F6O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50371111
Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Molecular Weight

318.17 g/mol
Source PubChem
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CAS No.

35480-52-5
Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
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Record name 2,5-Bis(2,2,2-trifluoroethoxy)benzoic acid
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Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic Acid
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Record name 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
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Record name 2,5-BIS(2,2,2-TRIFLUOROETHOXY)BENZOIC ACID
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Synthesis routes and methods I

Procedure details

To a solution of 2,2,2-trifluoroethanol (14.7 g) and DMF (125 ml) was added sodium tert-butoxide (12.8 g) at 0° C. The solution was stirred at 20 to 25° C. for 1 hour at which point 5-bromo-2-(2,2,2-trifluoroethoxy)benzoic acid (20 g) was added followed by cupric bromide (2.0 g). The mixture was stirred at 100° C. for 10 hours, cooled to 10° C., and water (30 ml) was added followed by 20% HCl solution (90 ml). The solution was extracted with dichloromethane (3×80 ml), and the combined organic layers were washed with water (3×60 ml). The solution was concentrated to one-third of the original volume and hexane (200 ml) was added. The resulting suspension was stirred at room temperature for 2 hours, filtered and the damp cake was rinsed with hexane (2×40 ml). The damp cake was dried in vacuo at 40° C. for 5 hours to give the product as a white solid (16.02 g, yield 75.3%).
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125 mL
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cupric bromide
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30 mL
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Yield
75.3%

Synthesis routes and methods II

Procedure details

replacing the methyl moiety of the acetophenone function of said 2,5-bis(2,2,2-trifluoroethoxy)acetophenone using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid; and
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Synthesis routes and methods III

Procedure details

To a solution of 7.3 moles (292 g.) of sodium hydroxide in 600 ml. of water is added ice to make the total volume of 1.75 liters. Chlorine gas is passed into the solution while maintaining the temperature below 10° C. until it is neutral to litmus, and 2.19 moles (87.6 g.) of sodium hydroxide dissolved in 200 ml. of water is added. The combined solution is warmed to 50° C., and 0.73 mole (230 g.) of 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is added slowly. The reaction mixture is stirred while heating until an exotherm begins about 75° C. and is thereafter maintained at about 80° C. by cooling. The mixture is stirred for about 16 hours at about 80° to 90° C. while monitoring the extent of the reaction by thin-layer chromatography. The excess hypochlorite is then destroyed by adding 75 g. of sodium bisulfite in 250 ml. of water, and the mixture is cooled to about 25° C. and carefully acidified with 10 percent hydrochloric acid. The light yellow solid product is collected by filtration, washed with water, and dried. A 94.5 percent yield of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, m.p 120° to 122° C., is obtained.
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Synthesis routes and methods IV

Procedure details

In still another aspect of the invention, a method of preparing a 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide is provided which comprises the following steps. Hydroquinone is contacted with 2,2,2-trifluoroethyl trifluoromethanesulfonate under conditions to yield 1,4-bis(2,2,2-trifluoroethoxy)benzene. Then, in the presence of a Lewis acid catalyst, the 1,4-bis(2,2,2-trifluoroethoxy)benzene is treated with an acetylation agent under conditions to create 2,5-bis(2,2,2-trifluoroethoxy)acetophenone. The methyl moiety of the acetophenone function of the 2,5-bis(2,2,2-trifluoroethoxy)acetophenone is thereafter replaced using hypochlorite to yield 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid. Subsequently, the 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid is treated with an inorganic chloride to provide 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride. Finally, the resultant 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid chloride is contacted with 2-aminomethylpiperidine, whereby there is formed 2,5-bis(2,2,2-trifluoroethoxy)-N-(2-piperidylmethyl)benzamide.
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Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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